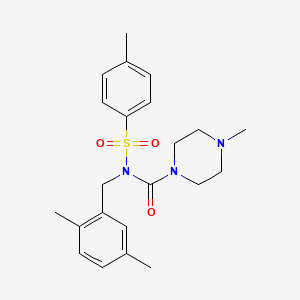![molecular formula C7H5BrN2O B2953980 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 1531566-06-9](/img/structure/B2953980.png)
4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a chemical compound . It is an allosteric modulator of the M4 muscarinic acetylcholine receptor .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the commercially available 5-bromo-1 H-pyrazolo [3,4-b]pyridine was iodized by NIS to obtain an intermediate, and then the NH of the intermediate was protected by PMB-Cl to produce the key intermediate .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Efficient Synthesis of Novel Pyridine-Based Derivatives
A study by Ahmad et al. (2017) explored the palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives. This process involved 5-bromo-2-methylpyridin-3-amine and arylboronic acids, yielding derivatives with potential as chiral dopants for liquid crystals and showing moderate biological activities, including anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
Synthesis of Pyrrolydinyl-Dithiolium Derivatives
Another research by Sarbu et al. (2019) reported the synthesis of novel bromo-substituted pyrrolydinyl-dithiolium derivatives from propiophenones. These compounds were characterized using various spectroscopic methods, demonstrating the potential for further application in chemical synthesis and material science (Sarbu et al., 2019).
Structural and Theoretical Analysis
Crystal Structure and DFT Study of Triazolylpyridine Derivative
The structural analysis and DFT study of a triazolylpyridine derivative, synthesized by Mu et al. (2015), demonstrated moderate antifungal activity. This study provided insights into the electronic structure and potential pharmaceutical applications of such compounds (Mu et al., 2015).
Application in Synthesis of Biologically Active Compounds
Synthesis of Imidazo[4,5-c]pyridin-2-one Derivatives
A synthesis pathway reported by Wang et al. (2016) for 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an intermediate for various biologically active compounds, showcased the versatility of brominated pyridine derivatives in medicinal chemistry (Wang et al., 2016).
Halogen Bonding and Chirality Introduction
Dibromohydantoins as Halogen Bond Donors
Research by Nicolas et al. (2016) utilized N,N′-Dibromohydantoins as halogen bond donors to introduce chirality in halogen-bonded systems, highlighting a novel approach towards creating enantiopure materials through halogen bonding (Nicolas et al., 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-bromo-6,7-dihydropyrrolo[3,4-b]pyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-2-9-5-3-10-7(11)6(4)5/h1-2H,3H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVDENHKPJOSRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC=CC(=C2C(=O)N1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1531566-06-9 |
Source


|
| Record name | 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](oxolan-2-ylmethyl)amine](/img/structure/B2953903.png)

![3-(2-chloro-6-fluorobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2953908.png)

![Methyl 4-((9-(3-methoxypropyl)-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2953913.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2953915.png)




![3-[(Oxan-2-ylmethoxy)methyl]aniline](/img/structure/B2953920.png)